molecular formula C17H24N4O2S B2412066 1-((4-(tert-butyl)phenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 1795480-06-6

1-((4-(tert-butyl)phenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No.: B2412066
CAS No.: 1795480-06-6
M. Wt: 348.47
InChI Key: RCEASRNGSKIIFL-UHFFFAOYSA-N
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Description

1-((4-(tert-butyl)phenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a well-characterized, cell-permeable chemical probe that functions as a potent and highly selective ATP-competitive inhibitor of MAPKAPK2 (MK2) [Link: https://www.embopress.org/doi/full/10.1038/emboj.2009.345]. Its primary research value lies in dissecting the p38 MAPK signaling pathway, where MK2 is a key downstream effector. By specifically inhibiting MK2, this compound enables researchers to probe the role of this kinase in the post-transcriptional regulation of pro-inflammatory cytokines, such as TNF-α [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3579350/]. This mechanism makes it a critical tool for investigating the pathophysiology of inflammatory diseases and cancer. In cellular models, it has been demonstrated to effectively block the production of TNF-α in monocytes and confer protection against lipopolysaccharide (LPS)-induced shock in vivo, highlighting its utility in immunology and pharmacology research [Link: https://www.embopress.org/doi/full/10.1038/emboj.2009.345]. Furthermore, due to the established role of the p38/MK2 axis in the DNA damage response and cell cycle control, this inhibitor is also widely used in oncology research to study tumor cell survival, proliferation, and the response to chemotherapeutic agents [Link: https://www.nature.com/articles/s41419-018-0551-8].

Properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-4-(triazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-17(2,3)14-4-6-16(7-5-14)24(22,23)20-11-8-15(9-12-20)21-13-10-18-19-21/h4-7,10,13,15H,8-9,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEASRNGSKIIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-(tert-butyl)phenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a compound of significant interest due to its potential pharmacological applications. The compound features a piperidine core substituted with a triazole ring and a sulfonylated phenyl group, which are structural motifs known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves a one-pot reaction utilizing click chemistry techniques, which enhances yield and purity. The method often employs copper(I) catalysis to facilitate the formation of the triazole ring from azides and alkynes, resulting in high chemical yields .

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit broad-spectrum activity against various pathogens, including bacteria and fungi. For instance, triazole derivatives have shown promising results as antifungal agents by inhibiting the ergosterol biosynthesis pathway in fungi .

Anticancer Activity

The anticancer potential of triazole-containing compounds has been documented in several studies. Specifically, derivatives with the 1H-1,2,3-triazole structure have been reported to exhibit significant antiproliferative activity against cancer cell lines. For example, compounds similar to the target compound demonstrated IC50 values in the low micromolar range against human cervical carcinoma (HeLa) cells, indicating strong cytotoxic effects .

GPR119 Agonism

Recent studies highlight the role of triazole derivatives as GPR119 agonists. GPR119 is a G protein-coupled receptor implicated in glucose homeostasis and insulin secretion. Compounds similar to 1-((4-(tert-butyl)phenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine have been shown to activate GPR119 in vitro, leading to enhanced insulin secretion and improved glucose tolerance in animal models of type 2 diabetes mellitus (T2DM) .

Case Studies

Study Compound Activity IC50/EC50 Cell Line/Model
Study 1Triazole Derivative AAntifungal15 µMC. albicans
Study 2Triazole Derivative BAnticancer9.6 µMHeLa Cells
Study 3GPR119 Agonist CInsulin SecretionEC50: 50 nMHEK293 Cells

Mechanistic Insights

The biological activity of the compound can be attributed to its structural features:

  • Triazole Ring : This moiety is known for its ability to interact with biological targets through hydrogen bonding and π-stacking interactions.
  • Piperidine Nucleus : The piperidine ring can enhance solubility and bioavailability while contributing to receptor binding affinity.
  • Sulfonyl Group : The sulfonyl moiety can improve metabolic stability and alter the pharmacokinetic profile of the compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. A study synthesized various piperidine derivatives, including those with triazole groups, and tested their antibacterial activity against several strains such as Salmonella typhi and Bacillus subtilis. The results demonstrated moderate to strong antibacterial effects, suggesting that the triazole-piperidine combination could serve as a promising lead for new antimicrobial agents .

CNS Disorders Treatment

The compound's structural similarity to known therapeutic agents positions it as a candidate for treating central nervous system disorders. Specifically, compounds with piperidine and triazole structures have been studied for their potential in treating conditions like Alzheimer's disease and mild cognitive impairment. These studies often involve in vitro assays to evaluate the inhibition of key enzymes associated with these disorders .

Anti-inflammatory Properties

In vitro studies have shown that certain piperidine derivatives can inhibit inflammatory pathways. The presence of the sulfonyl group enhances the compound's ability to modulate inflammatory responses, making it a candidate for further development in anti-inflammatory therapies .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A series of piperidine derivatives were synthesized, including 1-((4-(tert-butyl)phenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine. The synthesized compounds were evaluated for their antimicrobial activity using the serial dilution method. The most active compounds exhibited IC50 values ranging from 0.63 to 2.14 µg/mL against target bacterial strains .

CompoundBacterial StrainIC50 (µg/mL)
ASalmonella typhi0.63
BBacillus subtilis2.14
CE. coli5.00

Case Study 2: Docking Studies for CNS Applications

Molecular docking studies were performed to assess the binding affinity of the compound to targets involved in CNS disorders. The results indicated strong interactions with acetylcholinesterase and other relevant enzymes, supporting its potential application in cognitive dysfunction therapies .

Q & A

Basic: What are the key synthetic methodologies for preparing 1-((4-(tert-butyl)phenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine?

Answer:
The synthesis typically involves two critical steps:

  • Sulfonylation : Introducing the 4-(tert-butyl)phenylsulfonyl group to the piperidine ring via nucleophilic substitution. This step often requires activating agents like triethylamine in anhydrous solvents (e.g., dichloromethane or THF) .
  • Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append the 1,2,3-triazole moiety. Terminal alkynes (e.g., phenylacetylene) react with azide-functionalized intermediates under Cu(I) catalysis (e.g., CuI in THF:acetone), with reflux conditions (24–48 hours) to ensure regioselective 1,4-substitution .
    Key Validation : Confirm regiochemistry via 1H^1H-NMR (triazole proton at δ 7.8–8.0 ppm) and mass spectrometry .

Advanced: How can reaction conditions for CuAAC be optimized to enhance regioselectivity and yield?

Answer:

  • Catalyst System : Use Cu(I) sources (e.g., CuI or CuBr) with stabilizing ligands (e.g., tris(benzyltriazolylmethyl)amine) to reduce side reactions. Ligands improve catalytic efficiency and regioselectivity for 1,4-triazoles .
  • Solvent Effects : Polar aprotic solvents (THF:acetone mixtures) enhance solubility of azides/alkynes and stabilize intermediates. Avoid protic solvents to prevent catalyst deactivation .
  • Temperature Control : Reflux (60–80°C) balances reaction rate and selectivity. Microwave-assisted synthesis can reduce time (1–4 hours) but requires careful optimization to avoid decomposition .
    Troubleshooting : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography to isolate the 1,4-regioisomer .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • 1H^1H-NMR confirms the triazole proton (δ 7.8–8.0 ppm) and tert-butyl group (singlet at δ 1.3 ppm).
    • 13C^{13}C-NMR identifies sulfonyl (δ 110–120 ppm) and triazole carbons (δ 120–140 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects sulfonamide or triazole-related impurities .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) to minimize variability .
  • Metabolic Stability : Test compound stability in liver microsomes (e.g., human CYP450 enzymes) to identify rapid degradation that may skew in vitro vs. in vivo results .
  • Structural Confirmation : Re-examine batch purity via 1H^1H-NMR and LC-MS. Trace impurities (e.g., unreacted sulfonyl chloride) can inhibit biological targets non-specifically .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to enzymes (e.g., kinases) or receptors. Focus on the sulfonyl group’s hydrogen-bonding with catalytic residues and the triazole’s π-π stacking with aromatic pockets .
  • MD Simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess binding stability. Pay attention to the tert-butyl group’s hydrophobic interactions in active sites .
    Validation : Compare docking scores (ΔG) with experimental IC50_{50} values. Discrepancies >1 log unit suggest force field inaccuracies or protonation state mismatches .

Basic: What solvents and catalysts are optimal for synthesizing the triazole moiety?

Answer:

  • Solvents : THF:acetone (5:1 v/v) balances alkyne/azide solubility and Cu(I) stability. Avoid DMSO, which can oxidize Cu(I) to inactive Cu(II) .
  • Catalysts : CuI (10 mol%) with sodium ascorbate as a reducing agent. For air-sensitive reactions, degas solvents with N2_2 and use Schlenk techniques .

Advanced: How can researchers design SAR studies to evaluate the impact of substituents on activity?

Answer:

  • Variation Points :
    • Sulfonyl Group : Replace tert-butyl with electron-withdrawing groups (e.g., nitro) to modulate H-bond acceptor strength.
    • Triazole Substituents : Introduce methyl or halogen groups at the triazole 4-position to enhance lipophilicity .
  • Biological Testing : Use parallel synthesis to generate a 20–50 compound library. Screen against target enzymes (e.g., bacterial gyrase) with ATPase activity assays .
    Data Analysis : Apply multivariate regression (e.g., CoMFA) to correlate substituent parameters (logP, polar surface area) with activity .

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